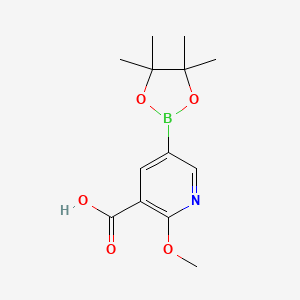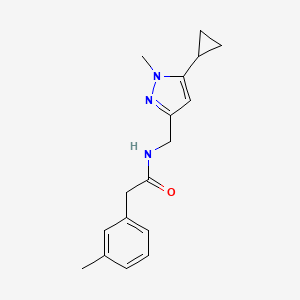
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid: is an organic compound that features a boronic ester group attached to a pyridine ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid typically involves the following steps:
-
Borylation Reaction: : The introduction of the boronic ester group is often achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Methoxylation: : The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor, such as sodium methoxide, reacts with a halogenated pyridine precursor.
-
Carboxylation: : The carboxylic acid group is typically introduced through a carboxylation reaction, which can be achieved by treating the intermediate with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the pyridine ring or the carboxylic acid group, converting them into more reduced forms such as alcohols or amines.
-
Substitution: : The boronic ester group is highly reactive in substitution reactions, especially in Suzuki-Miyaura cross-coupling, where it forms new carbon-carbon bonds with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are typical in Suzuki-Miyaura reactions.
Major Products
Oxidation: Products include 2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxaldehyde or the corresponding carboxylic acid.
Reduction: Products include 2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-methanol or amine derivatives.
Substitution: Products are diverse, depending on the coupling partner, but generally include various biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules, including pharmaceuticals and natural products. Its boronic ester group is highly reactive, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors and therapeutic agents. The boronic ester group can interact with biological molecules, making it useful in drug design and development.
Industry
In the agrochemical industry, this compound is used to synthesize herbicides, fungicides, and insecticides. Its ability to form stable carbon-carbon bonds makes it valuable in creating robust and effective agrochemical products.
Mecanismo De Acción
The mechanism by which 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid exerts its effects is primarily through its reactivity in forming carbon-carbon bonds. The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions, where it forms a transient complex with a palladium catalyst. This complex then reacts with a halogenated compound to form a new carbon-carbon bond, releasing the boronic ester group as a byproduct.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-5-pyridineboronic acid
- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both a boronic ester and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions, making it more versatile in synthetic applications.
Propiedades
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(16)17)10(18-5)15-7-8/h6-7H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGWSPSOHBGNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate](/img/structure/B2757672.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2757673.png)





![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2757681.png)

![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2757690.png)
![(E)-N-[(5Z)-4-benzyl-3-(benzylsulfanyl)-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2757691.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2757692.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2757694.png)

